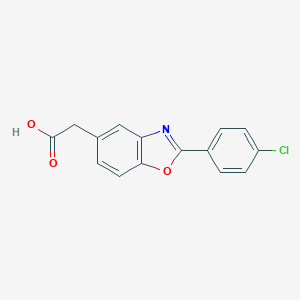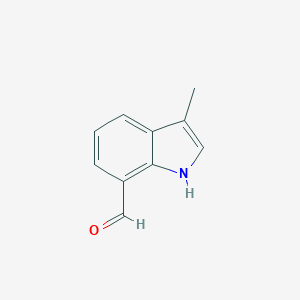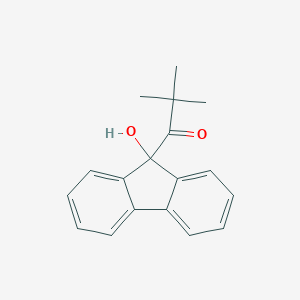
9-Hydroxy-9-pivaloylfluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxy-9-pivaloylfluorene (HPF) is a fluorescent probe molecule that has been widely used in scientific research. HPF has unique optical properties, making it an excellent tool for studying various biological processes.
Mecanismo De Acción
9-Hydroxy-9-pivaloylfluorene is a fluorescent probe that reacts with ROS and singlet oxygen. The reaction of 9-Hydroxy-9-pivaloylfluorene with ROS results in the formation of a fluorescent product. The fluorescence intensity is directly proportional to the amount of ROS present in the sample. The reaction of 9-Hydroxy-9-pivaloylfluorene with singlet oxygen results in the formation of a non-fluorescent product.
Efectos Bioquímicos Y Fisiológicos
9-Hydroxy-9-pivaloylfluorene has been shown to have antioxidant properties. It has been reported to scavenge ROS and protect cells from oxidative stress. 9-Hydroxy-9-pivaloylfluorene has also been shown to induce apoptosis in cancer cells. 9-Hydroxy-9-pivaloylfluorene has been used to study the role of ROS in various biological processes, including aging, cancer, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9-Hydroxy-9-pivaloylfluorene in lab experiments include its high sensitivity, selectivity, and ease of use. 9-Hydroxy-9-pivaloylfluorene is also relatively inexpensive and stable. However, the limitations of using 9-Hydroxy-9-pivaloylfluorene include its sensitivity to light and temperature. 9-Hydroxy-9-pivaloylfluorene is also not suitable for use in vivo due to its inability to cross the cell membrane.
Direcciones Futuras
There are several future directions for the use of 9-Hydroxy-9-pivaloylfluorene in scientific research. One direction is the development of new fluorescent probes based on 9-Hydroxy-9-pivaloylfluorene. Another direction is the use of 9-Hydroxy-9-pivaloylfluorene in the study of oxidative stress in different biological systems. 9-Hydroxy-9-pivaloylfluorene can also be used in the development of new antioxidant compounds. Finally, 9-Hydroxy-9-pivaloylfluorene can be used in the study of the role of ROS in aging and neurodegenerative diseases.
Conclusion:
In conclusion, 9-Hydroxy-9-pivaloylfluorene is a fluorescent probe that has been widely used in scientific research. It has unique optical properties, making it an excellent tool for studying various biological processes. 9-Hydroxy-9-pivaloylfluorene has been used in the detection of ROS, the study of the antioxidant activity of compounds, and the oxidative stress response in cells. 9-Hydroxy-9-pivaloylfluorene has been shown to have antioxidant properties, induce apoptosis in cancer cells, and play a role in various biological processes. The future directions for the use of 9-Hydroxy-9-pivaloylfluorene in scientific research include the development of new fluorescent probes, the study of oxidative stress, the development of new antioxidant compounds, and the study of the role of ROS in aging and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 9-Hydroxy-9-pivaloylfluorene involves the reaction of fluorenone with tert-butyl hypochlorite in the presence of a base. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of 9-Hydroxy-9-pivaloylfluorene. The purity of 9-Hydroxy-9-pivaloylfluorene can be increased by recrystallization.
Aplicaciones Científicas De Investigación
9-Hydroxy-9-pivaloylfluorene has been widely used as a fluorescent probe for studying various biological processes such as reactive oxygen species (ROS) and singlet oxygen. 9-Hydroxy-9-pivaloylfluorene is also used to study the antioxidant activity of compounds and the oxidative stress response in cells. 9-Hydroxy-9-pivaloylfluorene has been used in the detection of ROS in different biological systems, including bacteria, yeast, and mammalian cells.
Propiedades
Número CAS |
145120-02-1 |
|---|---|
Nombre del producto |
9-Hydroxy-9-pivaloylfluorene |
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
1-(9-hydroxyfluoren-9-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C18H18O2/c1-17(2,3)16(19)18(20)14-10-6-4-8-12(14)13-9-5-7-11-15(13)18/h4-11,20H,1-3H3 |
Clave InChI |
SKYZHJKEEXWISE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O |
SMILES canónico |
CC(C)(C)C(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O |
Otros números CAS |
145120-02-1 |
Sinónimos |
1-(9-hydroxyfluoren-9-yl)-2,2-dimethyl-1-propanone 9-hydroxy-9-pivaloylfluorene sp-9-hydroxy-9-pivaloylfluorene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B130114.png)
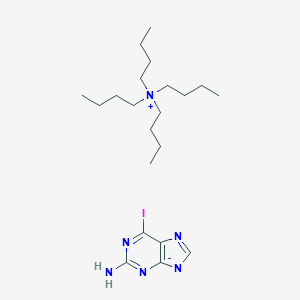
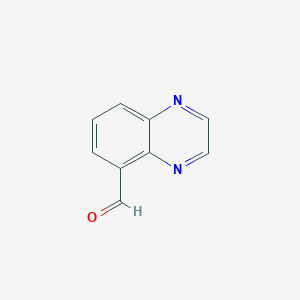
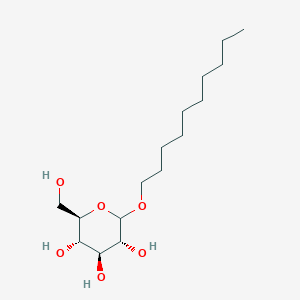
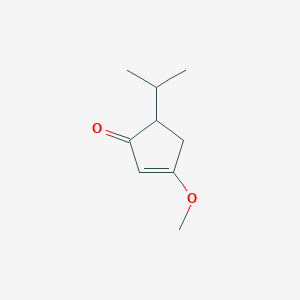
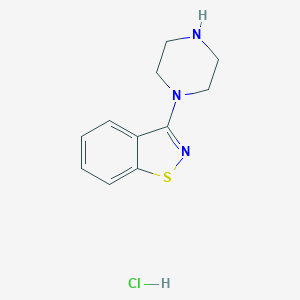
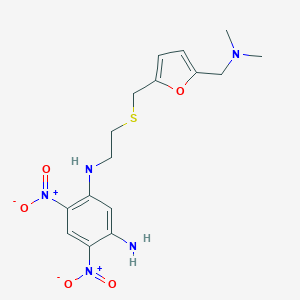

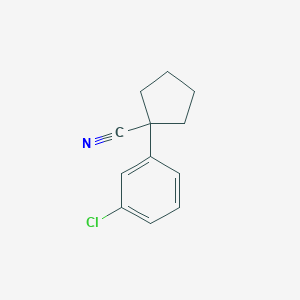
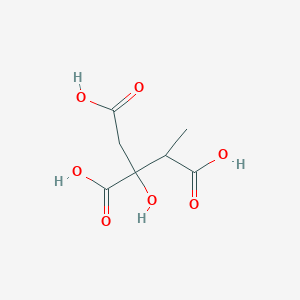
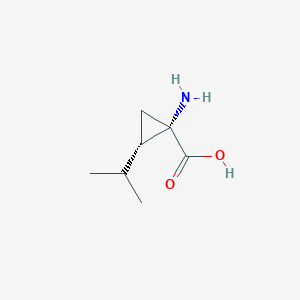
![methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B130147.png)
